molecular formula C20H15N3O7S2 B2657332 1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid CAS No. 500363-63-3

1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid

Cat. No. B2657332
CAS RN: 500363-63-3
M. Wt: 473.47
InChI Key: LHSBZAWDPSTOEY-UHFFFAOYSA-N
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Description

“1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid” is a chemical compound . It’s also referred to as 1-amino-DSAASA . More detailed information about this compound can be found on various chemical databases .

Scientific Research Applications

Synthesis and Drug Likeness

1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid is utilized in the synthesis of various compounds. For example, a study discussed the synthesis of 4-substituted 1-amino-9,10-anthraquinones, which involved converting similar compounds into 1-triazenyl derivatives. This synthesis was followed by an in silico estimation of drug likeness, indicating the compound's potential in drug development (Shupeniuk et al., 2021).

Reactivity with Nucleophilic Reagents

The reactivity of 1-amino-9,10-dioxo-4-substituted anthracene derivatives towards nucleophilic reagents has been studied. These reactions result in various derivatives, showcasing the compound's versatility in chemical synthesis (Adam & Winkler, 1983).

Involvement in Sulfonation Processes

This compound is involved in sulfonation reactions, a process critical in synthesizing sulfonic acid derivatives. These reactions have been studied to understand their mechanisms and outcomes (De Griendt & Cerfontain, 1979).

Applications in Metal-Organic Frameworks

Anthracene derivatives, including those similar to 1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid, are used in creating metal-organic frameworks (MOFs). These structures have potential applications in various fields, including live-cell imaging (Singh et al., 2018).

Biotransformation Studies

The compound has been studied in the context of biotransformation, particularly in the enzymatic biotransformation of dyes. These studies help understand how biological systems interact with and alter synthetic compounds (Pereira et al., 2009).

Synthesis of Protected β-Amino Acids

This compound is involved in the synthesis of protected β-amino acids, a key step in producing various pharmaceutical and biochemical products (Robinson & Wyatt, 1993).

Use in Photocatalysis

Some derivatives of this compound have been used in photocatalytic applications, such as in visible-light photocatalytic fluoroalkylation. This demonstrates the potential of these compounds in advanced chemical synthesis and environmental applications (Noto et al., 2018).

Electropolymerization Studies

The compound has been used in the study of electropolymerization, particularly in the development of conducting films from aqueous media. This research is significant for the advancement of materials science and electronics (Badawy et al., 2006).

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. An SDS for “1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid” is available . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSBZAWDPSTOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid

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